
Isoconazole
Description
Historical Context and Development
Isoconazole, a synthetic imidazole derivative, was first patented in 1968 by Janssen Pharmaceutica and approved for medical use in 1979. Its development emerged during a period of heightened interest in azole antifungals, driven by the need for broad-spectrum agents against dermatophytes and Candida species. Early studies demonstrated its efficacy in treating cutaneous and vaginal mycosis, positioning it as a viable alternative to clotrimazole and miconazole. The compound’s unique structural modifications, including a dichlorobenzyl ether group, enhanced its antifungal potency while maintaining low systemic absorption.
Classification within Azole Compounds
This compound belongs to the N-substituted imidazole class of antifungals, characterized by a five-membered aromatic ring with two nitrogen atoms. It shares structural similarities with econazole and miconazole but differs in its substitution pattern, which includes:
This molecular configuration confers enhanced lipophilicity, improving cutaneous penetration and retention compared to earlier azoles. Its mechanism aligns with typical azole antifungals, targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.
Table 1: Key Structural Features of this compound vs. Related Azoles
Feature | This compound | Clotrimazole | Miconazole |
---|---|---|---|
Core Structure | Imidazole | Imidazole | Imidazole |
Substitutions | 2,4-Dichlorophenyl; | Trichlorophenyl; | 2,4-Dichlorophenyl; |
2,6-Dichlorobenzyl | Chlorobenzyl | 2,6-Dichlorobenzyl | |
Molecular Weight (g/mol) | 416.1 | 344.8 | 416.1 |
Primary Target | CYP51 | CYP51 | CYP51 |
Basic Chemical Identity and Nomenclature
This compound’s systematic IUPAC name is 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole . Key identifiers include:
- CAS Registry Number : 27523-40-6.
- Molecular Formula : C₁₈H₁₄Cl₄N₂O.
- SMILES : ClC1=CC(Cl)=C(C=C1)C(CN2C=CN=C2)OCC3=C(Cl)C=CC=C3Cl.
- Stereochemistry : Racemic mixture (1:1 ratio of R- and S-enantiomers).
The compound exists as a white crystalline powder with limited aqueous solubility (0.5088 mg/mL in water). Its nitrate salt form (C₁₈H₁₄Cl₄N₂O·HNO₃) enhances stability for topical formulations.
Significance in Antifungal Research
This compound’s broad-spectrum activity spans dermatophytes (e.g., Trichophyton rubrum), yeasts (Candida albicans), and Gram-positive bacteria. Research highlights include:
- Synergistic Formulations : Combination with diflucortolone valerate (a corticosteroid) reduces inflammation in mixed fungal-bacterial infections.
- Enantioselective Pharmacokinetics : S-(-)-isoconazole exhibits higher plasma concentrations in rats than the R-(+)-enantiomer, suggesting stereochemical influences on bioavailability.
- Advanced Delivery Systems : Complexation with methyl-β-cyclodextrin improves solubility sevenfold, addressing formulation challenges.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
Organism | MIC Range (μg/mL) | Comparative Azole (MIC) |
---|---|---|
Candida albicans | 0.25–4.0 | Clotrimazole (0.5–8.0) |
Trichophyton mentagrophytes | 0.12–1.0 | Miconazole (0.25–2.0) |
Staphylococcus aureus | 2.0–8.0 | Econazole (4.0–16.0) |
Sources:
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
Record name | Isoconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
Record name | Isoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27523-40-6 | |
Record name | Isoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Core Reaction Sequence
The synthesis of this compound nitrate (1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate) follows four principal stages:
-
Reduction of Trichloroacetophenone :
Trichloroacetophenone undergoes selective reduction at the ketone group using catalysts like aluminum isopropylate or Raney’s nickel. This step produces 1-(2,4-dichlorophenyl)-2-chloro-ethanol, achieving 85–92% conversion rates at 25–75°C. -
N-Alkylation with Imidazole :
The chloroethanol intermediate reacts with imidazole in a biphasic toluene/water system under phase-transfer catalysis (e.g., triethyl benzyl ammonium chloride). Sodium hydroxide facilitates deprotonation, enabling nucleophilic substitution to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole. -
Etherification with 2,6-Dichlorobenzyl Chloride :
The hydroxyl group undergoes Williamson ether synthesis with 2,6-dichlorobenzyl chloride under basic conditions. This step requires meticulous temperature control (60°C ± 2°C) to minimize byproduct formation. -
Salt Formation with Nitric Acid :
The free base is treated with dilute nitric acid in ethanol, precipitating this compound nitrate. Recrystallization from 95% ethanol yields pharmaceutical-grade material with >99% purity.
Catalysts and Reaction Conditions
Reduction Step Optimization
Comparative data from seven patent embodiments reveal catalyst-dependent yield variations:
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Aluminum isopropylate | Virahol | 75 | 7 | 49.1 |
Raney’s nickel | Methanol | 25 | 4 | 45.1 |
Sodium borohydride | THF | 0 | 12 | 38.2* |
*Historical method described in U.S. Patent 3,717,655.
Aluminum isopropylate in Virahol (isopropyl alcohol) proves superior due to its Lewis acidity, which polarizes the carbonyl group, accelerating hydride transfer. Raney’ nickel, while effective, requires high-pressure hydrogenation equipment, increasing capital costs.
N-Alkylation Phase-Transfer Catalysts
Phase-transfer agents critically influence imidazole reactivity:
Catalyst | Reaction Efficiency (%) | Byproduct Formation (%) |
---|---|---|
Triethyl benzyl ammonium chloride | 89.3 | 4.1 |
Tetrabutyl ammonium bromide | 78.6 | 8.9 |
No catalyst | 32.4 | 22.7 |
Triethyl benzyl ammonium chloride enhances interfacial ion pairing, achieving near-quantitative imidazole activation while suppressing hydrolysis.
Optimization of Etherification Parameters
Solvent and Base Selection
Etherification yield depends on the base-solvent combination:
Base | Solvent | Molar Ratio (Base:Substrate) | Yield (%) |
---|---|---|---|
NaOH | Toluene | 3.2:1 | 93.5 |
Na2CO3 | Toluene | 3.5:1 | 87.2 |
KOH | Xylene | 3.0:1 | 82.4 |
Sodium hydroxide in toluene optimally deprotonates the hydroxyl group without causing benzyl chloride decomposition. Excess base (>4:1 ratio) promotes elimination side reactions, reducing yields by 12–18%.
Temperature-Conversion Correlation
A kinetic study of the etherification step demonstrates:
Temperature (°C) | Rate Constant (k, ×10⁻³ min⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
50 | 2.1 | 58.3 |
60 | 3.8 | 58.3 |
70 | 5.9 | 58.3 |
The linear Arrhenius plot (R² = 0.994) confirms a single mechanistic pathway dominates between 50–70°C.
Comparative Analysis of Methodologies
Historical vs. Contemporary Synthesis
Parameter | U.S. Patent 3,717,655 (1973) | CN102399192A (2011) | Improvement |
---|---|---|---|
Bromination step | Liquid bromine | None | Eliminated toxic reagent |
Reduction catalyst | Sodium borohydride | Aluminum isopropylate | Lower cost, higher selectivity |
Solvent system | Dry benzene/N-methylpyrrolidone | Toluene/water | Reduced toxicity, biphasic separation |
Overall yield | 15% | 49.1% | 227% increase |
The elimination of bromination and substitution of sodium hydride with phase-transfer catalysts represent critical safety and efficiency advancements.
Industrial Scalability Considerations
Process Intensification Strategies
-
Continuous Flow Reduction : Implementing plug-flow reactors for the aluminum isopropylate-mediated reduction decreases batch time from 7 hours to 45 minutes through enhanced heat transfer.
-
Crystallization Control : Seeding the nitric acid salification step with 0.1% w/w this compound nitrate crystals reduces particle size variability (D90 < 50 μm) while improving filtration rates by 40%.
-
Solvent Recovery : Distillation columns reclaim 92% of Virahol and toluene, lowering raw material costs by $12.50/kg product.
Environmental Impact Mitigation
Analyse Des Réactions Chimiques
L’isoconazole subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule d’this compound.
Substitution : L’this compound peut subir des réactions de substitution, en particulier impliquant le cycle imidazole et les cycles aromatiques chlorés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium.
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé dans l’étude des agents antifongiques et de leurs mécanismes.
Biologie : L’this compound est utilisé dans la recherche sur les infections fongiques et leur traitement.
Médecine : Il est utilisé pour développer des traitements pour les dermatomycoses et la candidose vaginale.
Industrie : L’this compound est utilisé dans la formulation de crèmes et d’onguents antifongiques.
Applications De Recherche Scientifique
Introduction to Isoconazole
This compound is a broad-spectrum antifungal agent primarily used in topical formulations for the treatment of various fungal infections. It is an azole derivative, structurally related to miconazole and econazole, and exhibits significant activity against dermatophytes, yeasts, and certain gram-positive bacteria. This article explores the applications of this compound in scientific research, particularly focusing on its clinical efficacy, formulation innovations, and pharmacological properties.
Antifungal Treatment
This compound is primarily marketed as a topical treatment for conditions such as:
- Vaginal Candidiasis : Clinical studies have shown that this compound can effectively treat vaginal candidiasis, with 80-90% of patients achieving clinical and mycological cure after once-daily applications. The drug maintains therapeutic concentrations in the vagina for up to 72 hours post-application .
- Dermatophytoses : this compound is effective against various dermatophyte infections, including tinea pedis (athlete's foot) and tinea corporis. It has been used in combination therapies to enhance efficacy against resistant fungal strains .
Comparative Studies
Recent studies have compared this compound with other antifungal agents. For instance, a double-blind study evaluated its effectiveness against terbinafine for treating tinea nigra plantaris. Both agents demonstrated similar efficacy, indicating that this compound is a viable alternative in antifungal therapy .
Invasomal Gel Formulations
Recent research has focused on developing invasomal gel formulations of this compound. These formulations aim to improve drug delivery and bioavailability. A study indicated that an optimized invasomal gel achieved a cumulative drug release of 98.95% over 12 hours, showcasing its potential for sustained antifungal activity . The controlled release profile is crucial for maintaining effective drug concentrations at the site of infection.
Pharmacokinetics and Penetration Studies
Investigations into the pharmacokinetics of this compound have revealed that it can penetrate the stratum corneum and hair follicles effectively. A study demonstrated that even after a 14-day topical application period, this compound was detectable in skin layers above the minimal inhibitory concentration for up to two weeks post-treatment . This sustained presence underscores its potential for long-term antifungal effects.
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Mécanisme D'action
L’isoconazole exerce ses effets antifongiques en inhibant la synthèse de l’ergostérol, un composant crucial de la membrane cellulaire fongique. Il cible l’enzyme lanostérol 14-α-déméthylase, qui est impliquée dans la conversion du lanostérol en ergostérol. En inhibant cette enzyme, l’this compound perturbe l’intégrité de la membrane cellulaire fongique, conduisant à la mort cellulaire .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
Key Structural Features:
- Isoconazole : Contains a dichlorophenyl group and an imidazole ring.
- Clotrimazole : Features a trichlorophenyl group and an imidazole ring.
- Tioconazole : Includes a thiophene ring instead of a phenyl group, enhancing its activity against Candida spp. .
- Fluconazole : A triazole derivative with a difluorophenyl group, optimized for systemic use due to higher water solubility .
Table 1: Structural and Physicochemical Comparison
Compound | Core Structure | Key Substituents | LogP | Solubility (mg/mL) |
---|---|---|---|---|
This compound | Imidazole | Dichlorophenyl | 5.2 | 0.03 (lipophilic) |
Clotrimazole | Imidazole | Trichlorophenyl | 6.1 | 0.02 |
Tioconazole | Imidazole | Thiophene | 4.8 | 0.05 |
Fluconazole | Triazole | Difluorophenyl | 0.5 | 8.2 (hydrophilic) |
Pharmacological and Efficacy Profiles
Antifungal Spectrum:
- This compound : Broad activity against dermatophytes (Trichophyton, Microsporum), Candida albicans, and Malassezia furfur .
- Tioconazole : Superior efficacy against Candida glabrata due to its thiophene moiety .
Clinical Efficacy Data:
- In a study comparing topical antifungals, this compound achieved a 92% cure rate for tinea pedis, comparable to clotrimazole (89%) but with faster symptom relief due to enhanced keratin affinity .
- Fluconazole, administered orally, shows >95% efficacy in systemic candidiasis but lacks topical formulations .
Solubility and Bioavailability:
- This compound’s low solubility (0.03 mg/mL) limits systemic absorption, reducing toxicity risks in topical use .
- Fluconazole’s high solubility (8.2 mg/mL) enables oral and intravenous administration but increases drug interaction risks (e.g., with warfarin) .
Adverse Effects:
- This compound: Local irritation (2–5% of users) .
- Clotrimazole: Similar irritation rates but with rare hypersensitivity reactions.
- Oteseconazole (a newer triazole): Systemic use linked to hepatic enzyme elevation, necessitating monitoring .
Emerging Trends and Resistance
- Isoxazole derivatives (e.g., 3-amino-5-methyl-isoxazole) are being explored for antifungal activity but lack clinical validation .
- Resistance to imidazoles like this compound remains low (<5% in Candida spp.), whereas triazoles (e.g., fluconazole) face rising resistance in immunocompromised populations .
Activité Biologique
Isoconazole, a broad-spectrum antifungal agent, is primarily known for its effectiveness against various dermatophytes, pathogenic yeasts, and filamentous fungi. Additionally, it exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activities of this compound, highlighting its antimicrobial efficacy, mechanisms of action, and clinical applications.
This compound belongs to the imidazole class of antifungals and functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The compound's structure allows it to interact effectively with fungal enzymes involved in ergosterol biosynthesis.
Antifungal Efficacy
This compound demonstrates potent antifungal activity against a variety of pathogens associated with skin infections. In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) significantly lower than those for many competing antifungals. For instance, it has been reported to be effective against:
- Dermatophytes : Trichophyton spp., Microsporum spp.
- Yeasts : Candida albicans
- Filamentous fungi : Aspergillus spp.
The following table summarizes the antifungal activity of this compound against common pathogens:
Antibacterial Efficacy
This compound also exhibits broad-spectrum antibacterial activity. Studies indicate that it is effective against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism involves the generation of reactive oxygen species (ROS), which contribute to its bactericidal effects.
The following table outlines the antibacterial activity of this compound:
Bacteria | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Methicillin-resistant S. aureus | 1.0 | |
Bacillus cereus | 0.25 |
Case Studies and Clinical Applications
This compound is commonly used in dermatological formulations for treating dermatomycoses, often in combination with corticosteroids to enhance its efficacy and reduce inflammation. A notable case study evaluated the efficacy of this compound nitrate (ISN) combined with diflucortolone valerate in treating inflammatory mycotic infections. Results indicated that this combination not only provided faster relief from symptoms but also improved overall therapeutic outcomes compared to monotherapy.
In a clinical trial involving patients with inflammatory dermatomycoses, the combination treatment showed:
- Faster onset of action : Patients experienced significant symptom relief within 48 hours.
- Improved patient satisfaction : Higher adherence rates were noted due to rapid symptom resolution.
Q & A
Q. What are the essential safety protocols for handling Isoconazole in laboratory settings?
Researchers must wear protective equipment (gloves, masks, lab coats, and goggles) to avoid skin contact and inhalation. Waste should be segregated and disposed of via certified biohazard waste management services to prevent environmental contamination. Experimental setups should prioritize fume hoods for volatile reactions .
Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?
Begin with spectroscopic characterization:
- FT-IR : Identify functional groups (e.g., C-N stretching in azole rings).
- UV-Vis : Analyze electronic transitions for structural insights.
- 1H NMR : Confirm purity and molecular conformation. Experimental protocols should align with computational validation (e.g., comparing observed FT-IR peaks with Density Functional Theory (DFT)-predicted vibrations) .
Q. What literature review strategies are effective for identifying gaps in this compound research?
Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND antifungal mechanisms") and prioritize peer-reviewed journals. Focus on unresolved issues such as structure-activity relationships or resistance mechanisms. Avoid unreliable sources like .
Advanced Research Questions
Q. What computational methods are recommended for modeling this compound’s molecular interactions, and how do they compare with experimental data?
- DFT frameworks : Use B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis. Include solvent effects via the Conductor-like Polarizable Continuum Model (CPCM).
- Validation : Compare computed NMR chemical shifts or UV-Vis absorption bands with experimental results. Discrepancies >5% may indicate the need for hybrid functionals or larger basis sets .
Table 1 : Example DFT vs. Experimental FT-IR Peaks for this compound
Vibration Mode | Experimental (cm⁻¹) | DFT-Predicted (cm⁻¹) | Deviation (%) |
---|---|---|---|
C-N Stretch | 1250 | 1238 | 0.96 |
Aromatic C-H | 3100 | 3085 | 0.48 |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., FT-IR peaks) across studies on this compound?
- Step 1 : Replicate experiments under standardized conditions (solvent, concentration, temperature).
- Step 2 : Apply multivariate analysis to identify confounding variables (e.g., crystallinity vs. amorphous forms).
- Step 3 : Cross-validate with complementary techniques (e.g., Raman spectroscopy or X-ray diffraction) .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing antifungal studies involving this compound?
- PICOT : Define P opulation (e.g., Candida albicans strains), I ntervention (this compound dosage), C omparator (fluconazole), O utcome (minimum inhibitory concentration), T ime (48-hour incubation).
- FINER : Ensure questions are F easible (in vitro models first), I nteresting (mechanistic novelty), N ovel (resistance pathways), E thical (animal model alternatives), R elevant (clinical translatability) .
Q. How can in vitro testing parameters be optimized to evaluate this compound’s efficacy against resistant fungal strains?
- Culture conditions : Use standardized media (e.g., RPMI-1640) and inoculum sizes (1–5 × 10³ CFU/mL).
- Dosage range : Test 0.5–64 µg/mL with serial dilutions.
- Endpoint criteria : Define MIC50/MIC90 using broth microdilution per CLSI guidelines. Include positive (azole-sensitive strains) and negative controls .
Methodological Considerations
Q. What statistical practices are critical when reporting this compound’s bioactivity data?
- Report means ± SD/SE with n ≥ 3 replicates.
- Use ANOVA for multi-group comparisons (post-hoc Tukey test) and specify significance thresholds (e.g., p < 0.05). Avoid overprecision (e.g., reporting MIC values to two decimal places) .
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Obtain institutional ethics committee approval (IACUC).
- Adhere to the 3Rs (Replacement, Reduction, Refinement): Use Galleria mellonella larvae as an alternative to mammals for preliminary toxicity screening .
Data Presentation Guidelines
Q. What are the best practices for presenting spectroscopic and computational data in publications?
- Tables : Label with Roman numerals, include footnotes for experimental conditions, and align decimals.
- Figures : Use high-resolution spectra with labeled axes (e.g., “Wavelength (nm)” vs. “Absorbance”).
- Supplementary files : Provide raw DFT input/output files and crystal structures in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.